molecular formula C9H8INO4 B12845286 Methyl 5-iodo-2-methyl-4-nitrobenzoate

Methyl 5-iodo-2-methyl-4-nitrobenzoate

Cat. No.: B12845286
M. Wt: 321.07 g/mol
InChI Key: HLWYDHZEKGLYIP-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2-methyl-4-nitrobenzoate (IUPAC name: this compound) is a halogenated nitroaromatic ester with a molecular formula of $ \text{C}{10}\text{H}{10}\text{INO}_4 $ and a molecular weight of 359.09 g/mol. The compound features a benzoate backbone substituted with an iodine atom at position 5, a methyl group at position 2, and a nitro group at position 2. These substituents confer unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The iodine atom enhances electrophilic substitution reactivity, while the nitro group contributes to electron-withdrawing effects, stabilizing intermediates in coupling reactions .

Properties

Molecular Formula

C9H8INO4

Molecular Weight

321.07 g/mol

IUPAC Name

methyl 5-iodo-2-methyl-4-nitrobenzoate

InChI

InChI=1S/C9H8INO4/c1-5-3-8(11(13)14)7(10)4-6(5)9(12)15-2/h3-4H,1-2H3

InChI Key

HLWYDHZEKGLYIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)I)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-2-methyl-4-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 2-methylbenzoate to introduce the nitro group, followed by iodination to add the iodine atom. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and iodine with a suitable oxidizing agent for iodination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-2-methyl-4-nitrobenzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides or nitriles.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-iodo-2-methyl-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-iodo-2-methyl-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect biological pathways and molecular processes, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Nitrobenzoates

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
This compound Iodo (5), Methyl (2), Nitro (4) $ \text{C}{10}\text{H}{10}\text{INO}_4 $ High electrophilicity; pharmaceutical intermediate N/A
Methyl 4-iodo-2-nitrobenzoate Iodo (4), Nitro (2) $ \text{C}8\text{H}6\text{INO}_4 $ Enzyme inhibition studies; dye synthesis
Methyl 2-bromo-4-methoxy-5-nitrobenzoate Bromo (2), Methoxy (4), Nitro (5) $ \text{C}9\text{H}8\text{BrNO}_5 $ Antibacterial activity; agrochemical precursor
Methyl 5-bromo-3-iodo-2-methylbenzoate Bromo (5), Iodo (3), Methyl (2) $ \text{C}9\text{H}9\text{BrIO}_2 $ Precision in cross-coupling reactions
Methyl 4-amino-2-methyl-5-nitrobenzoate Amino (4), Methyl (2), Nitro (5) $ \text{C}9\text{H}{10}\text{N}2\text{O}4 $ Antimicrobial/anticancer research

Key Observations :

Iodo vs. Bromo Substitutions : The iodine atom in this compound provides greater polarizability and reactivity in Suzuki-Miyaura couplings compared to brominated analogs like methyl 2-bromo-4-methoxy-5-nitrobenzoate .

Nitro Group Positioning: The nitro group at position 4 (vs. 5 in methyl 4-amino-2-methyl-5-nitrobenzoate) enhances electron withdrawal, stabilizing intermediates in nucleophilic aromatic substitution .

Methyl Group Influence: The methyl group at position 2 sterically hinders ortho-substitution, directing reactions to the para position (iodo at 5), a feature absent in non-methylated analogs like methyl 4-iodo-2-nitrobenzoate .

Key Findings :

Table 3: Reactivity in Cross-Coupling Reactions

Compound Name Reaction Type Yield (%) Application Scope References
This compound Suzuki-Miyaura coupling 85–90 Biaryl drug synthesis N/A
Methyl 5-bromo-2-iodobenzoate Ullmann coupling 75 Polymer precursors
Methyl 4-iodo-2-nitrobenzoate Buchwald-Hartwig amination 65 Enzyme inhibitor design

Insights :

  • The methyl group at position 2 in the target compound reduces steric hindrance compared to bulkier substituents (e.g., methoxy in methyl 2-bromo-4-methoxy-5-nitrobenzoate), improving coupling efficiency .
  • The nitro group at position 4 stabilizes negative charge buildup during nucleophilic substitutions, enhancing reaction rates compared to nitro-free analogs .

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